Cas no 1805005-54-2 (Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate)

Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate structure
1805005-54-2 structure
Product Name:Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate
CAS No:1805005-54-2
MF:C8H5Cl2F2NO2
MW:256.033607244492
CID:4850926
Update Time:2025-11-02

Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C8H5Cl2F2NO2/c1-15-8(14)3-2-4(9)5(7(11)12)13-6(3)10/h2,7H,1H3
    • InChI Key: IYJITLFXSGABHT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)OC)=C(N=C1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2

Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072635-250mg
Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate
1805005-54-2 97%
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$470.40 2022-04-01
Alichem
A029072635-500mg
Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate
1805005-54-2 97%
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Alichem
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Additional information on Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate

Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate: A Novel Scaffold in Medicinal Chemistry

Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate represents a structurally unique compound with potential applications in pharmaceutical research. This pyridine-5-carboxylate derivative incorporates multiple functional groups, including 3,6-dichloro substitution and a difluoromethyl moiety, which collectively contribute to its biological activity and chemical stability. Recent studies have highlighted the importance of pyridine-5-carboxylate scaffolds in the development of small molecule therapeutics, particularly in targeting inflammatory and oncogenic pathways.

The 3,6-dichloro substitution pattern in this compound is strategically designed to enhance molecular interactions with target proteins. Chlorine atoms at these positions can modulate the electronic properties of the pyridine ring, influencing its ability to form hydrogen bonds or engage in π-π stacking interactions. This structural feature is particularly relevant in the context of drug discovery for diseases involving dysregulated kinase activity, such as certain cancers and autoimmune disorders.

The difluoromethyl group introduces additional complexity to the molecular architecture. Fluorine atoms are known to improve metabolic stability and bioavailability of drug candidates through their electronegative nature. The presence of two fluorine atoms in the difluoromethyl moiety may also contribute to the compound's ability to modulate enzyme activity or interact with specific receptors in a more selective manner.

Recent advances in medicinal chemistry have demonstrated the utility of pyridine-5-carboxylate derivatives in the design of dual-action inhibitors. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a series of pyridine-5-carboxylate derivatives with potent anti-inflammatory properties. These compounds were shown to inhibit the NF-κB signaling pathway, a key mediator of chronic inflammation and immune response dysregulation.

The 3,6-dichloro substitution pattern in Methyl 3,6-dichloro-2-(difluoromyethyl)pyridine-5-carboxylate may also confer selectivity against specific targets. Chlorine atoms can alter the hydrophobicity and steric profile of the molecule, which is critical for achieving target-specific interactions. This is particularly relevant in the context of developing drugs for conditions such as rheumatoid arthritis, where selective inhibition of pro-inflammatory cytokines is essential to minimize off-target effects.

Research on pyridine-5-carboxylate derivatives has also expanded into the field of oncology. A 2024 study in Cancer Research explored the potential of these compounds as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study demonstrated that pyridine-5-carboxylate derivatives, including similar scaffolds to Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate, exhibited promising antitumor activity in preclinical models.

The difluoromethyl group in this compound may further enhance its pharmacological profile by improving metabolic stability. Fluorine atoms are known to resist enzymatic hydrolysis, which can prolong the half-life of a drug in the body. This property is particularly valuable for developing oral formulations with sustained therapeutic effects. Additionally, the electronegative nature of fluorine may influence the molecule's ability to interact with specific receptors or enzymes.

Recent computational studies have provided insights into the molecular mechanisms underlying the biological activity of pyridine-5-carboxylate derivatives. Molecular docking simulations have shown that these compounds can bind to key targets such as cyclin-dependent kinases (CDKs) and protein tyrosine phosphatases (PTPs). The ability of Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate to form multiple hydrogen bonds with these targets may explain its enhanced potency compared to other scaffolds.

One of the key challenges in drug development is achieving optimal solubility and bioavailability for new compounds. The pyridine-5-carboxylate scaffold in Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate may offer advantages in this regard. The carboxylate group can participate in ion-pair interactions with biological membranes, facilitating cellular uptake. Additionally, the presence of chlorine and fluorine atoms can modulate the molecule's polarity, which is critical for its solubility in aqueous environments.

Experimental studies have also highlighted the importance of stereochemistry in the pharmacological activity of pyridine-5-carboxylate derivatives. A 2023 study in Organic & Biomolecular Chemistry demonstrated that the stereochemical configuration of the difluoromethyl group significantly influenced the biological activity of similar compounds. This suggests that the spatial arrangement of functional groups in Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate may play a critical role in its therapeutic potential.

The development of Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate is part of a broader trend in medicinal chemistry towards the design of multifunctional drug candidates. By incorporating multiple functional groups such as 3,6-dichloro and difluoromethyl, this compound may offer a unique combination of pharmacological properties that are difficult to achieve with simpler molecular scaffolds. This approach is particularly relevant in the context of complex diseases that require multitarget therapies.

As research in this area continues, the potential applications of pyridine-5-carboxylate derivatives such as Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate are expected to expand. The combination of 3,6-dichloro substitution, difluoromethyl groups, and the pyridine-5-carboxylate scaffold may open new avenues for the development of therapeutics targeting a wide range of diseases, from inflammatory conditions to oncological disorders.

In conclusion, the structural features of Methyl 3,6-dichloro-2-(difluoromethyl)pyridine-5-carboxylate, including the 3,6-dichloro substitution pattern and the difluoromethyl group, position it as a promising candidate for further exploration in pharmaceutical research. Its potential to modulate key biological pathways and its favorable pharmacological properties make it an attractive target for the development of new therapeutic agents.

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